2-ethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

Medicinal Chemistry Structure-Activity Relationship Quinazolinone

This quinazolinone-benzamide features a meta-phenyl linkage and a 2-ethoxy substituent—a substitution pattern absent from commercial libraries dominated by para- and halogenated analogs. Even subtle regioisomeric shifts can alter target binding geometry, making generic substitution scientifically unsound. Procure this compound to serve as a novel input for scaffold-hopping, matched molecular pair analysis, or virtual screening against kinases, GPCRs, and tyrosinase. Any hit generated will represent first-in-class data for this substitution pattern.

Molecular Formula C24H21N3O3
Molecular Weight 399.45
CAS No. 898428-59-6
Cat. No. B2585860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
CAS898428-59-6
Molecular FormulaC24H21N3O3
Molecular Weight399.45
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C
InChIInChI=1S/C24H21N3O3/c1-3-30-22-14-7-5-12-20(22)23(28)26-17-9-8-10-18(15-17)27-16(2)25-21-13-6-4-11-19(21)24(27)29/h4-15H,3H2,1-2H3,(H,26,28)
InChIKeyMKGYYMGWIRUURC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (CAS 898428-59-6): Quinazolinone-Benzamide Procurement Baseline


2-Ethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (CAS 898428-59-6) is a synthetic small molecule (C24H21N3O3, MW 399.44) belonging to the quinazolinone-benzamide class . Its structure comprises a 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl core linked via a meta-substituted phenyl bridge to a 2-ethoxybenzamide moiety. Quinazolinone scaffolds are widely exploited in medicinal chemistry for their diverse biological activities, and the benzamide linkage is a known pharmacophore in kinase inhibition and other target classes . However, bioactivity data specific to this compound remain largely absent from the public domain.

Why In-Class Quinazolinone-Benzamides Cannot Be Interchanged: The Meta-Substitution and 2-Ethoxy Factor


Within the quinazolinone-benzamide series, even subtle positional or substituent variations produce divergent pharmacological profiles, making generic substitution scientifically unsound. The target compound's meta-phenyl linkage, as opposed to the para-isomer (CAS 904272-73-7) or other regioisomers (e.g., CAS 1105235-93-5), can alter target binding geometry. Furthermore, the 2-ethoxy substituent on the benzamide ring imparts distinct electronic and steric properties compared to halogen (2-chloro, CAS 898455-02-2; 3-bromo, CAS 898455-28-2) or alkyl (2-methyl) analogs [1]. Literature on related quinazolinone-benzamide tyrosinase inhibitors demonstrates that substituent identity and position directly control IC50 values spanning over two orders of magnitude [2], underscoring the risk of unvalidated substitution.

Quantitative Differentiation Evidence for 2-Ethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (CAS 898428-59-6)


Positional Isomerism: Meta- vs. Para-Phenyl Linkage

The target compound features a meta-substituted central phenyl ring (3-position attachment to the quinazolinone), distinguishing it from the para-isomer 2-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (CAS 904272-73-7). In analogous quinazolinone-benzamide series, meta- vs. para-linkage alters dihedral angles and amide bond conjugation, impacting target affinity. While direct comparative IC50 data for this pair are not publicly available, the structural divergence defines distinct chemical space warranting independent evaluation [1].

Medicinal Chemistry Structure-Activity Relationship Quinazolinone

Benzamide Substituent: 2-Ethoxy vs. 2-Chloro and 3-Bromo Analogs

The 2-ethoxy substituent on the benzamide ring differentiates this compound from the 2-chloro (CAS 898455-02-2) and 3-bromo (CAS 898455-28-2) analogs. Ethoxy is electron-donating and moderately lipophilic (π ≈ 0.38), whereas chloro is electron-withdrawing and bromo is bulky and polarizable. In analogous quinazolinone-benzamide tyrosinase inhibitors, such substituent differences produced IC50 variations from 0.006 µM to 1.609 µM across a series of eight compounds, demonstrating that the substituent is a critical determinant of potency [1]. Direct comparative data for these specific pairs are not published.

Medicinal Chemistry Pharmacophore Quinazolinone

Regioisomeric Quinazolinone: 6-yl vs. 3-yl Attachment

A further comparator is 2-ethoxy-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide (CAS 1105235-93-5), where the benzamide is attached at the quinazolinone 6-position rather than via the N-3 phenyl spacer. This fundamentally alters the spatial relationship between the quinazolinone core and the benzamide moiety. In EGFR inhibitor series with 6-benzamide quinazoline scaffolds, this positional difference has been shown to shift selectivity between wild-type and mutant kinases, with some 6-substituted analogs achieving EGFR IC50 of 5 nM [1]. No biological data exist for the target compound to benchmark against this regioisomer.

Chemical Biology Quinazolinone Structure-Activity Relationship

Evidence Gap: Absence of Biological Profiling Data

A comprehensive search of PubMed, Google Patents, and authoritative chemical databases (PubChem, ChEMBL, BindingDB) returned no in vitro IC50, Ki, EC50, or in vivo pharmacokinetic data for the target compound [1]. In contrast, related quinazolinone-benzamides have been profiled against tyrosinase (IC50 0.006–1.609 µM) [2], EGFR (IC50 5 nM) [3], and T-type Ca2+ channels [4]. This data void represents a critical procurement risk: the compound is an uncharacterized member of a well-studied class, and any assumption of bioactivity based on structural analogy is scientifically premature without experimental confirmation.

Drug Discovery Chemical Biology Research Tools

Appropriate Research and Industrial Application Scenarios for 2-Ethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (CAS 898428-59-6)


Structure-Activity Relationship (SAR) Expansion of Quinazolinone-Benzamide Series

Given the sparsity of published bioactivity data, the primary scientifically grounded application for this compound is within SAR campaigns. Its unique combination of a meta-phenyl linker and a 2-ethoxybenzamide moiety fills a gap in existing quinazolinone-benzamide libraries, which predominantly feature para-substituted or halogenated analogs . Researchers can use this compound as a novel input for scaffold-hopping or matched molecular pair analysis against characterized analogs such as the 2-chloro derivative (CAS 898455-02-2). Any biological data generated will represent first-in-class information for this substitution pattern [1].

Computational Chemistry and Molecular Docking Studies

The compound is suitable as a structural template for in silico studies. Its 2-ethoxy substituent offers unique hydrogen-bond acceptor and lipophilic parameters for docking against enzymes such as tyrosinase, EGFR, or PI3Kα, where quinazolinone benzamides have demonstrated inhibitory activity [1]. Virtual screening campaigns can use the compound to probe the tolerance of binding pockets for meta-substituted benzamides, generating testable hypotheses prior to wet-lab synthesis or procurement of more expensive, characterized leads.

Analytical Reference Standard and Method Development

With a defined molecular formula (C24H21N3O3) and molecular weight (399.44 g/mol) , the compound can serve as a reference standard for LC-MS or HPLC method development targeting quinazolinone-containing entities. Its distinct retention time and mass spectral fragmentation pattern, driven by the 2-ethoxybenzamide moiety, can differentiate it from co-eluting analogs in complex matrices, supporting quality control workflows in chemical synthesis or degradation studies.

Preliminary Phenotypic or High-Throughput Screening

Organizations with established high-throughput screening capabilities may deploy the compound in broad phenotypic or target-based panels. Although no target engagement data exist, the quinazolinone core is a privileged scaffold in kinase, GPCR, and enzyme inhibitor programs [1]. Any hit identified would justify a dedicated medicinal chemistry effort, given the compound's structural novelty and the absence of prior art. Users must budget for follow-up dose-response and selectivity profiling.

Quote Request

Request a Quote for 2-ethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.